molecular formula C8H8BrNO B13600955 1-(5-Bromopyridin-2-yl)cyclopropan-1-ol

1-(5-Bromopyridin-2-yl)cyclopropan-1-ol

Katalognummer: B13600955
Molekulargewicht: 214.06 g/mol
InChI-Schlüssel: QTHWDNWMAHYDPR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-Bromopyridin-2-yl)cyclopropan-1-ol is an organic compound with the molecular formula C8H8BrNO It features a brominated pyridine ring attached to a cyclopropanol moiety

Vorbereitungsmethoden

The synthesis of 1-(5-Bromopyridin-2-yl)cyclopropan-1-ol typically involves the following steps:

    Bromination of Pyridine: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 5-position.

    Cyclopropanation: The brominated pyridine is then subjected to cyclopropanation, where a cyclopropane ring is formed.

    Hydroxylation: Finally, the cyclopropane ring is hydroxylated to yield this compound.

Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control, to enhance yield and purity.

Analyse Chemischer Reaktionen

1-(5-Bromopyridin-2-yl)cyclopropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to form a hydrogen-substituted derivative.

    Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols, using appropriate reagents.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Wissenschaftliche Forschungsanwendungen

1-(5-Bromopyridin-2-yl)cyclopropan-1-ol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme interactions and as a probe for biological assays.

    Industry: It is utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(5-Bromopyridin-2-yl)cyclopropan-1-ol involves its interaction with molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in binding to these targets, influencing their activity and function. The specific pathways involved depend on the context of its application, such as inhibition of enzyme activity or modulation of receptor signaling.

Vergleich Mit ähnlichen Verbindungen

1-(5-Bromopyridin-2-yl)cyclopropan-1-ol can be compared with other similar compounds, such as:

    1-(5-Bromopyridin-2-yl)cyclopropan-1-amine: This compound features an amine group instead of a hydroxyl group, leading to different reactivity and applications.

    5-Bromopyridin-2-ol: Lacks the cyclopropane ring, resulting in distinct chemical properties and uses.

The uniqueness of this compound lies in its combination of a brominated pyridine ring and a cyclopropanol moiety, which imparts specific reactivity and potential for diverse applications.

Eigenschaften

Molekularformel

C8H8BrNO

Molekulargewicht

214.06 g/mol

IUPAC-Name

1-(5-bromopyridin-2-yl)cyclopropan-1-ol

InChI

InChI=1S/C8H8BrNO/c9-6-1-2-7(10-5-6)8(11)3-4-8/h1-2,5,11H,3-4H2

InChI-Schlüssel

QTHWDNWMAHYDPR-UHFFFAOYSA-N

Kanonische SMILES

C1CC1(C2=NC=C(C=C2)Br)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.